![molecular formula C13H13F3O2S2 B14005161 O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate CAS No. 42574-10-7](/img/structure/B14005161.png)
O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone moiety through a sulfanyl linkage. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity to the compound, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable thiol reagent under controlled conditions to form the corresponding thioether. This intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted aromatic compounds.
Scientific Research Applications
2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate various biochemical pathways. The sulfanyl linkage plays a crucial role in the compound’s reactivity, facilitating the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Propan-2-yloxycarbothioylsulfanyl-1-phenylethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Propan-2-yloxycarbothioylsulfanyl-1-[4-methylphenyl]ethanone: Contains a methyl group instead of a trifluoromethyl group, affecting its stability and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone imparts unique chemical stability and reactivity, making it distinct from similar compounds
Properties
CAS No. |
42574-10-7 |
|---|---|
Molecular Formula |
C13H13F3O2S2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C13H13F3O2S2/c1-8(2)18-12(19)20-7-11(17)9-3-5-10(6-4-9)13(14,15)16/h3-6,8H,7H2,1-2H3 |
InChI Key |
NUAYGYJRMOHKJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)SCC(=O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)
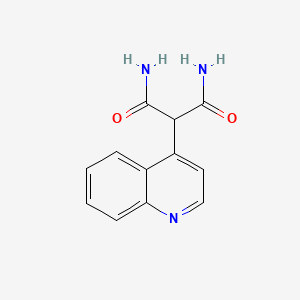
![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)
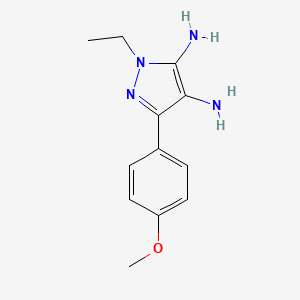
![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
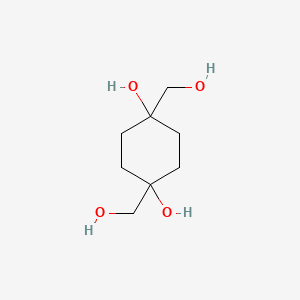
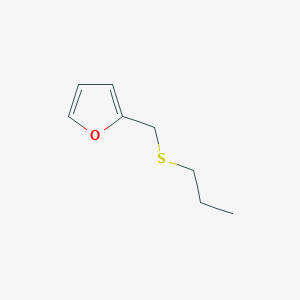
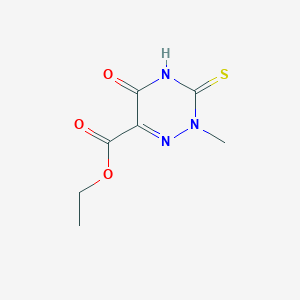
![3-Hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B14005122.png)
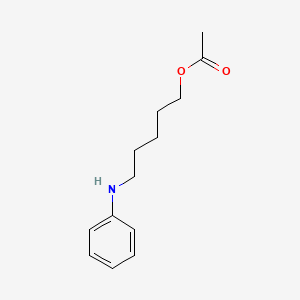
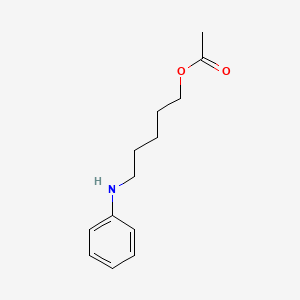
![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)
